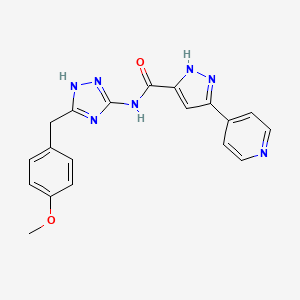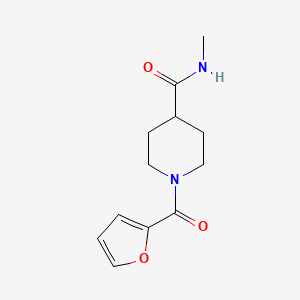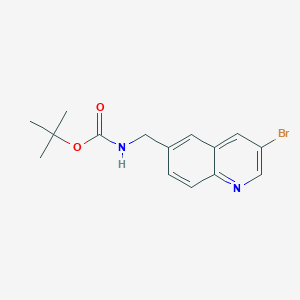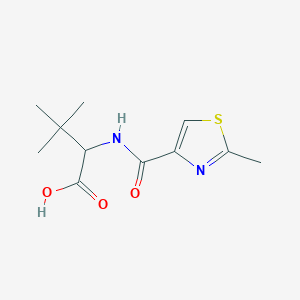
3,3-Dimethyl-2-(2-methylthiazole-4-carboxamido)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2-(2-methylthiazole-4-carboxamido)butanoic acid is an organic compound with the molecular formula C11H16N2O3S. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methylthiazole-4-carboxylic acid with 3,3-dimethylbutanoic acid under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-2-(2-methylthiazole-4-carboxamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,3-Dimethyl-2-(2-methylthiazole-4-carboxamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-2-(2-methylthiazole-4-carboxamido)butanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthiazole-4-carboxylic acid: Shares the thiazole ring but lacks the butanoic acid group.
3,3-Dimethylbutanoic acid: Contains the butanoic acid group but lacks the thiazole ring.
Thiazole derivatives: A broad class of compounds with similar structures but varying functional groups.
Uniqueness
3,3-Dimethyl-2-(2-methylthiazole-4-carboxamido)butanoic acid is unique due to its specific combination of a thiazole ring with a carboxamido and butanoic acid group.
Propriétés
Formule moléculaire |
C11H16N2O3S |
|---|---|
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
3,3-dimethyl-2-[(2-methyl-1,3-thiazole-4-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C11H16N2O3S/c1-6-12-7(5-17-6)9(14)13-8(10(15)16)11(2,3)4/h5,8H,1-4H3,(H,13,14)(H,15,16) |
Clé InChI |
DURNKAIPIAXLJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C(=O)NC(C(=O)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


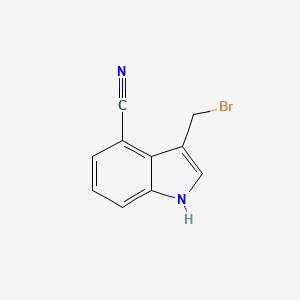
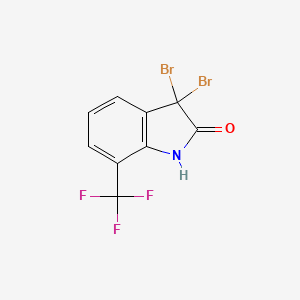

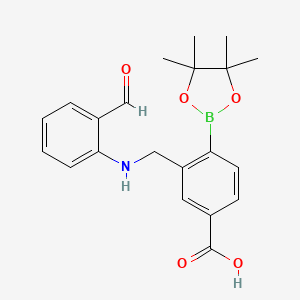

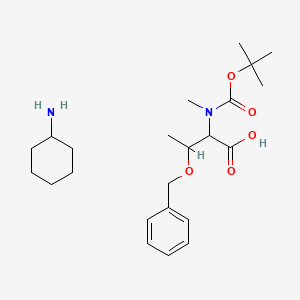

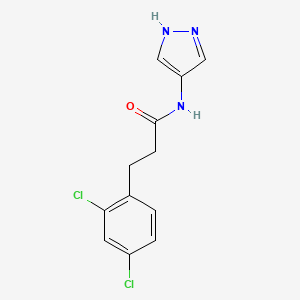

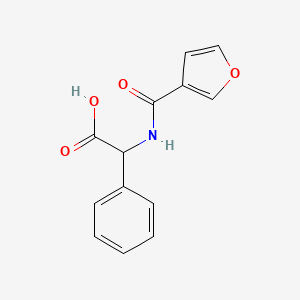
![5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)
